molecular formula C21H25BrN2O4S B3665618 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide

Cat. No.: B3665618
M. Wt: 481.4 g/mol
InChI Key: HUOAEELWIALKLY-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of a bromophenyl sulfonyl group, a cyclohexyl group, and a methoxyphenyl group attached to a glycinamide backbone

Safety and Hazards

As with any chemical compound, handling “N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)glycinamide” would require appropriate safety precautions. The compound’s specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of related compounds. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Methoxyphenyl Group Attachment: The final step involves the coupling of the methoxyphenyl group to the glycinamide backbone through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN~3~) or thiourea (NH~2~CSNH~2~).

Major Products Formed

    Oxidation: Formation of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-hydroxyphenyl)glycinamide.

    Reduction: Formation of N2-[(phenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide.

    Substitution: Formation of N2-[(4-substituted phenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The cyclohexyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl sulfonyl group allows for versatile chemical modifications, while the cyclohexyl and methoxyphenyl groups enhance its stability and binding interactions.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4S/c1-28-20-10-6-5-9-19(20)23-21(25)15-24(17-7-3-2-4-8-17)29(26,27)18-13-11-16(22)12-14-18/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOAEELWIALKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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